molecular formula C6H8N2O2S B15316085 Methyl 2-amino-2-(thiazol-4-yl)acetate

Methyl 2-amino-2-(thiazol-4-yl)acetate

Cat. No.: B15316085
M. Wt: 172.21 g/mol
InChI Key: IICCPGIJBMOLOJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

methyl 2-amino-2-(1,3-thiazol-4-yl)acetate

InChI

InChI=1S/C6H8N2O2S/c1-10-6(9)5(7)4-2-11-3-8-4/h2-3,5H,7H2,1H3

InChI Key

IICCPGIJBMOLOJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CSC=N1)N

Origin of Product

United States

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